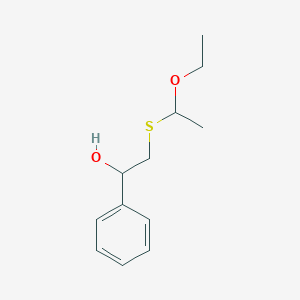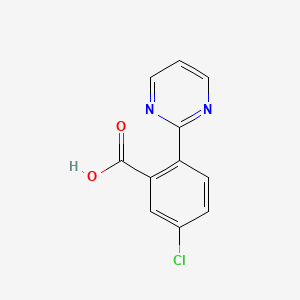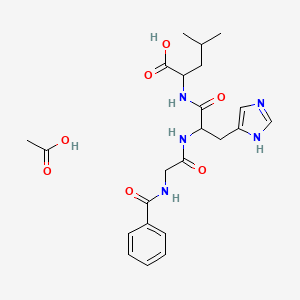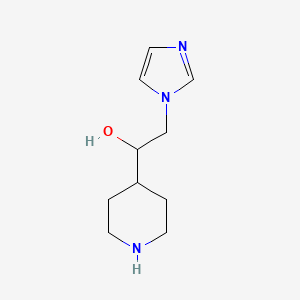
2-Imidazol-1-yl-1-piperidin-4-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazol-1-yl-1-piperidin-4-ylethanol is a compound that features both an imidazole and a piperidine ring in its structure. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of 2-Imidazol-1-yl-1-piperidin-4-ylethanol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazol-1-yl-1-piperidin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and piperidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and piperidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole- and piperidine-based ketones or aldehydes, while substitution reactions can produce a variety of alkylated or halogenated derivatives.
Applications De Recherche Scientifique
2-Imidazol-1-yl-1-piperidin-4-ylethanol has a wide range of scientific research applications, including:
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Industry: It is used in the development of functional materials, including catalysts and dyes for solar cells.
Mécanisme D'action
The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound features a benzimidazole ring instead of an imidazole ring and has been studied for its antimicrobial properties.
Imidazole derivatives: Compounds such as clemizole, etonitazene, and omeprazole contain imidazole rings and exhibit a range of biological activities, including antihistaminic, analgesic, and antiulcer effects.
Uniqueness
2-Imidazol-1-yl-1-piperidin-4-ylethanol is unique due to the presence of both imidazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C10H17N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-11,14H,1-4,7H2 |
Clé InChI |
SFWFPRLMDSRRGU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(CN2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
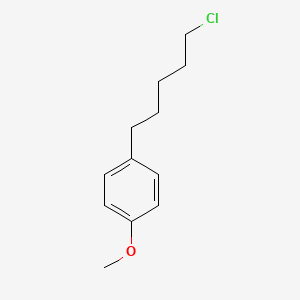
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
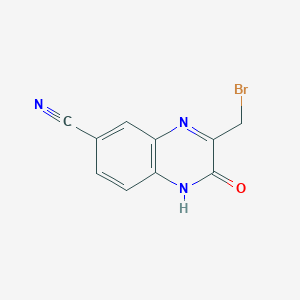
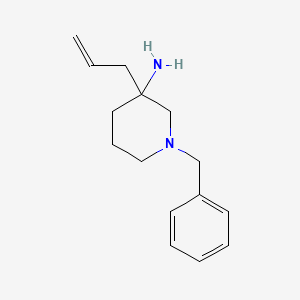
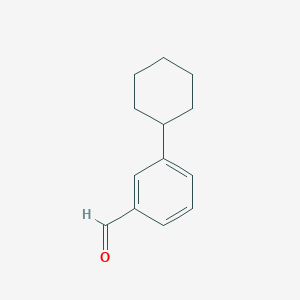
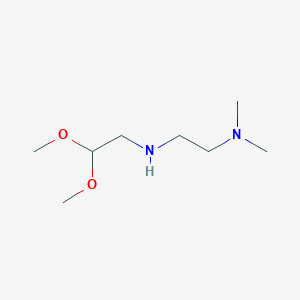
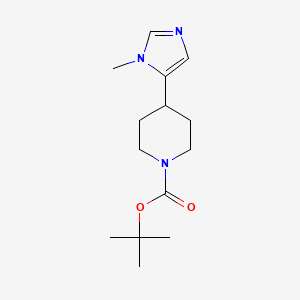
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)


